Positional Isomerism of the Benzoate Ester: Ortho-Carbamoyl vs. Para-Carbamoyl Substitution Determines Biological Activity Profile
The target compound bears a methyl benzoate ester at the ortho position (2-carbamoyl), contrasting with the para isomer Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride (CAS 1215455-68-7) . The para isomer has been reported to exhibit anti-inflammatory activity through cyclooxygenase enzyme inhibition, whereas no such activity has been documented for the ortho-substituted analog . This positional difference alters the spatial relationship between the carbamoyl linkage and the ester carbonyl, which can modulate intramolecular hydrogen bonding and the overall molecular conformation recognized by protein targets.
| Evidence Dimension | Positional isomerism of benzoate ester (ortho- vs. para-carbamoyl) and associated biological annotation |
|---|---|
| Target Compound Data | Ortho-methyl benzoate (2-carbamoyl); biological activity not independently reported in public literature |
| Comparator Or Baseline | Para-methyl benzoate (4-carbamoyl) analog CAS 1215455-68-7; reported anti-inflammatory and cyclooxygenase inhibitory activity |
| Quantified Difference | No quantitative IC50 or Ki values are publicly available for either compound in a head-to-head assay. The difference is qualitative: the para isomer has documented anti-inflammatory enzyme inhibition; the ortho isomer does not. |
| Conditions | Cyclooxygenase inhibition assay context (exact conditions not specified in publicly available vendor documentation) |
Why This Matters
When procuring a compound for an anti-inflammatory or kinase-inhibition screening cascade, users must verify the ester positional isomer, as the para isomer is associated with an annotated activity class that the ortho isomer currently lacks, making the ortho compound a distinct selectivity probe rather than a drop-in replacement.
